molecular formula C19H19N3O2 B608954 ME0328 CAS No. 1445251-22-8

ME0328

Cat. No.: B608954
CAS No.: 1445251-22-8
M. Wt: 321.4 g/mol
InChI Key: QIHBWVVVRYYYRO-ZDUSSCGKSA-N
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Description

ME0328 is a potent and selective inhibitor of poly(ADP-ribose) polymerase 3 (PARP3/ARTD3), a member of the PARP family involved in DNA repair, mitotic progression, and transcriptional regulation . It exhibits an IC50 of 0.89 µM for PARP3, with approximately 7-fold selectivity over PARP1 (IC50 = 6.3 µM) and 12-fold over PARP2 (IC50 = 10.8 µM) . Unlike broad-spectrum PARP inhibitors, this compound’s selectivity minimizes off-target effects, making it a valuable tool for studying PARP3-specific pathways in cancer biology. Preclinical studies highlight its role in sensitizing cancer cells to chemotherapy, modulating hypoxia-responsive genes, and impairing mTORC2/Akt signaling in BRCA1-deficient triple-negative breast cancer (TNBC) .

Properties

IUPAC Name

3-(4-oxo-3H-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13(14-7-3-2-4-8-14)20-18(23)12-11-17-21-16-10-6-5-9-15(16)19(24)22-17/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22,24)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHBWVVVRYYYRO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445251-22-8
Record name 1445251-22-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Propanamide Side Chain Installation

The propanamide side chain is appended via a three-step process:

  • Alkylation : Reaction of the quinazolinone with acryloyl chloride or a bromopropionyl derivative to introduce the propane linker.

  • Chiral Resolution : The (1S)-1-phenylethylamine group is introduced using enantioselective coupling agents such as EDC/HOBt, ensuring retention of stereochemical integrity.

  • Purification : Reverse-phase chromatography (RPC) or recrystallization isolates the desired isomer, with yields exceeding 75% after optimization.

Optimization of Reaction Conditions

Solvent and Temperature Control

Critical parameters for this compound’s synthesis include:

ParameterOptimal ConditionImpact on Yield/Purity
SolventDry DMF or PyridineEnhances nucleophilicity
Temperature0–15°C for phosphorylationMinimizes side reactions
Reaction Time1–2 h for coupling stepsBalances completion vs. degradation

Data from analogous PARP inhibitor syntheses suggest that strict anhydrous conditions and controlled temperatures prevent hydrolysis of reactive intermediates.

Phosphorylation and Coupling

Phosphorylating agents like POCl3 in pyridine are employed for monophosphate intermediate formation, though yields for uracil derivatives initially remained below 50%. Adjusting POCl3 stoichiometry (2–4 equivalents) and reaction time (5–30 minutes) improved yields to 75–90%. Subsequent coupling with AMP using Ph3P/(PyS)2 in 1,3-dimethyl-2-imidazolidinone (DMI) achieved 70–80% yields.

Analytical Validation

Structural Confirmation

This compound’s structure is verified via:

  • NMR Spectroscopy : 1H and 13C NMR confirm proton environments and carbon backbone integrity.

  • Mass Spectrometry : High-resolution MS (theoretical M.Wt: 321.37 g/mol) validates molecular composition.

Purity and Solubility

PropertyValueMethod
Purity≥95%HPLC with UV detection
Solubility≥71.4 mg/mL in DMSOKinetic solubility assay
Storage-20°C, desiccatedStability over 6 months

Stability studies indicate that this compound retains >90% potency after six months at -20°C when stored in anhydrous DMSO.

Scale-Up and Industrial Considerations

Batch Synthesis

Pilot-scale batches (10–100 g) utilize continuous flow reactors to maintain low temperatures during exothermic steps, improving reproducibility. Key metrics include:

MetricLaboratory ScalePilot Scale
Yield65–75%70–80%
Purity90–95%95–98%

Chemical Reactions Analysis

Types of Reactions

ME0328 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Composition:

  • Molecular Formula: C19_{19}H19_{19}N3_3O2_2
  • Molecular Weight: 321.4 g/mol
  • CAS Number: 1445251-22-8
  • Purity: ≥ 98%

ME0328 functions primarily as an inhibitor of PARP-3, which plays a crucial role in DNA damage repair and cell cycle regulation. By inhibiting PARP-3, this compound disrupts the repair of DNA double-strand breaks (DSBs), leading to increased sensitivity of cancer cells to various chemotherapeutic agents .

Breast Cancer

This compound has shown promising results in enhancing the efficacy of vinorelbine, a chemotherapeutic agent used for treating metastatic breast cancer. Studies indicate that the combination of this compound with vinorelbine significantly reduces vinorelbine resistance and enhances apoptosis in breast cancer cell lines, particularly those with BRCA1 deficiencies .

Case Study:

  • Cell Lines Tested: MDA-MB-231, MDA-MB-436
  • Results: this compound combined with vinorelbine led to a 10-fold reduction in resistance compared to vinorelbine alone, demonstrating its potential as an adjunct therapy for breast cancer patients .

Non-Small Cell Lung Cancer (NSCLC)

Research has highlighted the role of PARP-3 in NSCLC, where its inhibition by this compound resulted in delayed DSB repair following γ-irradiation. This suggests that this compound could be beneficial in sensitizing NSCLC cells to radiation therapy .

Data Table: Effects on NSCLC Cells

TreatmentDSB Repair DelaySurvival Rate Post-Irradiation
ControlBaseline75%
This compoundSignificant Delay50%

Mechanistic Insights

The mechanism through which this compound exerts its effects involves the modulation of key signaling pathways associated with cell survival and apoptosis. Specifically, it has been observed that PARP-3 inhibition leads to compromised Akt phosphorylation and Rac1 signaling, particularly in BRCA1-deficient models. This synthetic lethality presents a novel therapeutic avenue for targeting tumors that exhibit BRCA mutations .

Mechanism of Action

ME0328 exerts its effects by selectively inhibiting poly (ADP-ribose) polymerase 3. This inhibition prevents the enzyme from catalyzing the transfer of adenosine diphosphate-ribose units to target proteins, thereby interfering with DNA repair processes. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparison with Similar Compounds

Selectivity and Mechanism of Action

Compound Primary Targets IC50 (PARP3) Selectivity vs. PARP1/PARP2 Key Mechanisms
ME0328 PARP3 0.89 µM 7-fold (PARP1), 12-fold (PARP2) Synergizes with vinorelbine to reduce chemoresistance, inhibits G9a-mediated hypoxia genes, disrupts mTORC2/Akt signaling in BRCA1-deficient TNBC .
Olaparib PARP1, PARP2, PARP3 ~1.5 µM (PARP3)* Non-selective Broad PARP inhibition; enhances vinorelbine efficacy but with higher off-target toxicity. Clinically approved for BRCA-mutated cancers .
Veliparib PARP1, PARP2 >10 µM (PARP3) Non-selective Primarily targets PARP1/2; limited efficacy in PARP3-dependent contexts. Investigated in combination therapies .

*Olaparib’s PARP3 IC50 is inferred from its activity profile in breast cancer models .

  • This compound vs. Olaparib: Selectivity: this compound’s PARP3 selectivity contrasts with Olaparib’s broad inhibition of PARP1/2/3. Efficacy in Combination Therapy: Both compounds enhance vinorelbine’s cytotoxicity in metastatic breast cancer, but Olaparib reduces vinorelbine resistance 17-fold compared to this compound’s 10-fold reduction . However, this compound’s selective action may improve safety in long-term regimens.
  • This compound vs. Veliparib (ABT-888) :
    Veliparib, a PARP1/2 inhibitor, lacks meaningful PARP3 inhibition (IC50 >10 µM) . While effective in PARP1/2-dependent cancers, it fails to target PARP3-driven mechanisms, such as G4 DNA structure regulation or mTORC2 signaling .

Functional and Therapeutic Advantages

  • BRCA1-Deficient TNBC : this compound induces synthetic lethality in BRCA1-deficient TNBC by impairing mTORC2 activity, reducing p-Akt(S473) and p-GSK3β(S9) levels. Olaparib, in contrast, primarily exploits PARP1/2 inhibition in BRCA-mutant cancers .

Limitations and Challenges

  • Reduced Broad-Spectrum Activity : While this compound’s selectivity minimizes toxicity, it may lack efficacy in cancers requiring concurrent PARP1/2 inhibition.

Biological Activity

ME0328 is a novel compound recognized for its potent and selective inhibition of poly(ADP-ribose) polymerase 3 (PARP3). This article explores the biological activity of this compound, detailing its mechanisms, effects on various cancer cell lines, and potential therapeutic applications.

Overview of this compound

This compound has garnered attention in cancer research due to its ability to selectively inhibit PARP3 with an IC50 value of 0.89 µM , while demonstrating lesser potency against PARP1 and PARP2 (IC50 values of 6.3 µM and 10.8 µM , respectively) . PARP proteins play crucial roles in DNA repair mechanisms, particularly in response to single-strand breaks. The inhibition of PARP3 is particularly significant as it is implicated in various cellular processes including genome integrity, transcription regulation, and cell death pathways .

The primary mechanism by which this compound exerts its biological effects is through the inhibition of ADP-ribosylation, a post-translational modification that influences protein interactions and functions. By inhibiting PARP3, this compound disrupts the repair of DNA damage, leading to increased cell death in cancer cells, especially those deficient in BRCA1 .

Effects on Cancer Cell Lines

Research has demonstrated that this compound enhances the sensitivity of breast cancer cells to chemotherapeutic agents such as vinorelbine. A study showed that the combination of this compound with vinorelbine resulted in a 10-17 fold reduction in vinorelbine resistance in various breast cancer models . This combination therapy leads to:

  • Increased apoptosis : this compound potentiates vinorelbine-induced apoptosis as evidenced by Annexin V assays.
  • Cell cycle arrest : The compound induces G2/M phase arrest in breast cancer cells, which is critical for enhancing the efficacy of vinorelbine .

Case Study: A549 Cells

In human alveolar basal epithelial A549 cells, treatment with this compound followed by γ-irradiation significantly delayed the resolution of γH2AX foci, indicating impaired DNA repair processes . This effect was concentration-dependent and highlighted the potential application of this compound in combination therapies for lung cancers.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Parameter Value
Target PARP3
IC50 for PARP3 0.89 µM
IC50 for PARP1 6.3 µM
IC50 for PARP2 10.8 µM
Effect on A549 Cells Delayed γH2AX foci resolution
Combination Therapy Efficacy 10-17 fold reduction in vinorelbine resistance

Clinical Implications

The selective inhibition of PARP3 by this compound presents a promising avenue for therapeutic interventions in cancers characterized by BRCA1 mutations or other deficiencies in DNA repair mechanisms. The ability to enhance the efficacy of existing chemotherapeutics could lead to improved outcomes for patients with aggressive breast cancers and potentially other malignancies.

Q & A

Basic Research Questions

Q. How can I design a reproducible experimental protocol for studying ME0328’s biochemical interactions?

  • Methodological Answer : Begin by defining clear variables (e.g., concentration gradients, temperature ranges) and controls. Use randomized block designs to minimize bias . Ensure ethical approval for biological assays, and validate instrumentation (e.g., HPLC, NMR) with calibration standards . Pilot studies should precede full-scale experiments to refine protocols. Document raw data in appendices for transparency .
Key Parameters Validation Method Reference
Purity of this compoundMass spectrometry, NMR
Dose-response curvesNonlinear regression analysis

Q. What criteria ensure a well-structured research question for this compound’s mechanism of action?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) . For example:

  • Novelty: "How does this compound inhibit [specific enzyme] compared to existing analogs?"
  • Feasibility: Ensure access to lab resources (e.g., knockout models, enzyme assays) . Avoid overly broad questions like "What are this compound’s effects?" .

Q. How should I address conflicting data on this compound’s pharmacokinetics in existing literature?

  • Methodological Answer : Conduct a meta-analysis to identify methodological disparities (e.g., in vitro vs. in vivo models). Use Bland-Altman plots to assess agreement between studies . Replicate experiments under standardized conditions and report confidence intervals .

Advanced Research Questions

Q. What advanced statistical models are suitable for analyzing this compound’s dose-dependent toxicity?

  • Methodological Answer : Implement mixed-effects models to account for variability across biological replicates. Use Bayesian inference for small sample sizes . For longitudinal toxicity studies, Cox proportional hazards models are recommended .
Model Use Case Software
Nonlinear mixed-effectsHeterogeneous dose-response dataR (nlme)
Kaplan-Meier estimatorSurvival analysis in animal modelsPython (lifelines)

Q. How can I optimize this compound’s selectivity using computational and experimental synergy?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with high-throughput screening. Validate predictions with surface plasmon resonance (SPR) binding assays. Use ANOVA to compare computational vs. experimental Ki values .

Q. What ethical and methodological challenges arise in replicating this compound studies with human subjects?

  • Methodological Answer :

  • Ethical: Obtain informed consent and anonymize data per GDPR .
  • Methodological: Use stratified sampling to ensure demographic representativeness. Report attrition rates and missing data handling (e.g., multiple imputation) .

Data Contradiction and Validation

Q. How do I resolve discrepancies between this compound’s in silico predictions and experimental results?

  • Methodological Answer :

Audit computational parameters (e.g., force fields, solvation models).

Cross-validate with orthogonal assays (e.g., isothermal titration calorimetry vs. SPR).

Apply sensitivity analysis to identify influential variables .

Q. What frameworks support robust peer review of this compound research for publication?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Deposit raw data in repositories like Zenodo with DOIs .
  • Use standardized metadata (e.g., MIAME for microarray data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.